REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=O.[Cl-].[OH:16][NH3+:17].N1C=CC=CC=1>C(O)C>[F:1][C:2]([F:14])([F:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[N:17][OH:16] |f:1.2|
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
|
FC(C(=O)C1=CC=C(C=C1)OC)(F)F
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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4.1 g
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Type
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reactant
|
Smiles
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[Cl-].O[NH3+]
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Name
|
|
Quantity
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11.9 mL
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Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is refluxed for 4 hours
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Duration
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4 h
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Type
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DISTILLATION
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Details
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the solvent is distilled off by a rotary evaporator
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Type
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ADDITION
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Details
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The residue is poured into 50 ml of water
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Type
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EXTRACTION
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Details
|
extracted with 100 ml and 50 ml of ethyl acetate
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Type
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WASH
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Details
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The organic phase is washed with potassium hydrogen sulfate aqueous solution, water, and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography with methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=NO)C1=CC=C(C=C1)OC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |